2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole is a complex organic compound with a unique structure that includes a benzodiazaphosphole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole involves multiple steps. One common method includes the reaction of a suitable precursor with phenylmethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxide, while reduction could produce a more saturated derivative .
Wissenschaftliche Forschungsanwendungen
(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism by which (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aS,7aS)-Hexahydro-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene)bis(4-methylphenol): Shares a similar ring structure but differs in functional groups.
(3aS,7aS)-3a-Hydroxy-7a-Methylperhydroinden-1,5-Dione: Another compound with a similar core structure but different substituents.
Uniqueness
(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole is unique due to its specific stereochemistry and the presence of the phenylmethoxy group, which can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C25H27N2OP |
---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1,3-diphenyl-2-phenylmethoxy-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole |
InChI |
InChI=1S/C25H27N2OP/c1-4-12-21(13-5-1)20-28-29-26(22-14-6-2-7-15-22)24-18-10-11-19-25(24)27(29)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2 |
InChI-Schlüssel |
OPXVDCVTCQKLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)N(P(N2C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.